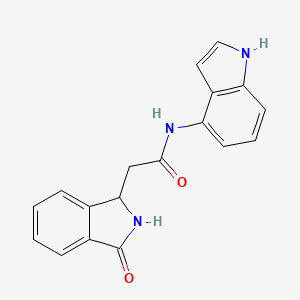![molecular formula C19H22N2O5S B11127811 ethyl 5-(3,4-dimethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11127811.png)
ethyl 5-(3,4-dimethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to the class of fused thiazolopyrimidines. Its chemical formula is C24H24N2O4S . The structural characterization has been performed using single crystal X-ray study, DFT calculations, and Hirshfeld surface analysis . The molecular packing in the crystal is mainly stabilized by C–H…O and C–H…π interactions.
Métodos De Preparación
Synthetic Routes:: Several synthetic routes exist for this compound. One common method involves the condensation of appropriate starting materials, followed by cyclization. For example:
- Condensation and Cyclization :
- Start with 3,4-dimethoxybenzaldehyde and ethyl 2-aminothiazole-4-carboxylate .
- React them under suitable conditions (e.g., reflux in ethanol) to form the desired compound.
Industrial Production:: Industrial-scale production methods may involve modifications of the synthetic routes, optimization of reaction conditions, and scalability. specific industrial processes are proprietary and not widely disclosed.
Análisis De Reacciones Químicas
Reactivity:: The compound can undergo various reactions:
- Oxidation : Oxidative transformations can modify the functional groups.
- Reduction : Reduction reactions may lead to the formation of corresponding amines.
- Substitution : Substituents on the aromatic ring can be replaced.
- Cyclization : Intramolecular cyclization reactions are crucial for its formation.
- Oxidation : Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) .
- Reduction : Hydrazine hydrate , sodium borohydride (NaBH4) .
- Substitution : Alkyl halides , aryl halides .
- Cyclization : Acidic or basic conditions to promote cyclization.
Major Products:: The specific products depend on the reaction conditions. Commonly, the compound undergoes modifications in the aromatic ring or side chains.
Aplicaciones Científicas De Investigación
This compound finds applications in various fields:
- Chemistry : As a building block for designing novel heterocyclic compounds.
- Biology : Investigating its interactions with biological targets.
- Medicine : Potential as drug candidates due to its structural features.
- Industry : Used in material science and organic electronics.
Mecanismo De Acción
The exact mechanism remains an active area of research. It likely involves interactions with specific molecular targets or pathways. Further studies are needed to elucidate its mode of action.
Propiedades
Fórmula molecular |
C19H22N2O5S |
|---|---|
Peso molecular |
390.5 g/mol |
Nombre IUPAC |
ethyl 5-(3,4-dimethoxyphenyl)-2,7-dimethyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C19H22N2O5S/c1-6-26-18(23)15-10(2)20-19-21(17(22)11(3)27-19)16(15)12-7-8-13(24-4)14(9-12)25-5/h7-9,11,16H,6H2,1-5H3 |
Clave InChI |
LLHFXVMRYIBJRS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)C(S2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3,5-dimethylphenoxy)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11127731.png)
![N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B11127732.png)
![4-ethyl-1,5-dioxo-N-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B11127737.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-5-phenyl-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11127743.png)
![methyl 5-[(E)-2-(2-methoxyphenyl)ethenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11127745.png)
![1-[2-(dimethylamino)ethyl]-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11127753.png)
![1-(4-Chlorophenyl)-2-(furan-2-ylmethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11127760.png)
![[4-(4-chlorophenyl)-4-hydroxypiperidino][1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl]methanone](/img/structure/B11127766.png)
![ethyl 5-[4-(methoxycarbonyl)phenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11127778.png)
![3-[3-oxo-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)propyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B11127790.png)
![(2Z)-2-{[3-(3-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11127801.png)

![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide](/img/structure/B11127819.png)
![Methyl 4-{2-[2-(4-methoxyphenyl)ethyl]-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate](/img/structure/B11127826.png)
